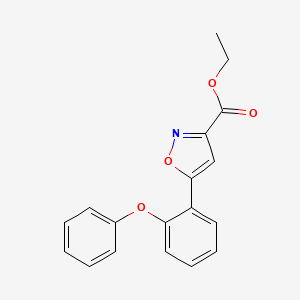
Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
準備方法
The synthesis of Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne reacts with a nitrile oxide to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce toxicity and environmental impact . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a substituent on the isoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules . The specific pathways affected depend on the biological context and the target’s role in cellular processes .
類似化合物との比較
Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxin and research tool in neuroscience.
The uniqueness of this compound lies in its specific phenoxyphenyl substitution, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
特性
分子式 |
C18H15NO4 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC名 |
ethyl 5-(2-phenoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-2-21-18(20)15-12-17(23-19-15)14-10-6-7-11-16(14)22-13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChIキー |
WWPIDNZYIFYJOQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


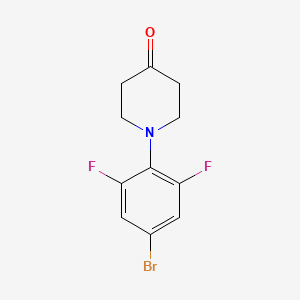


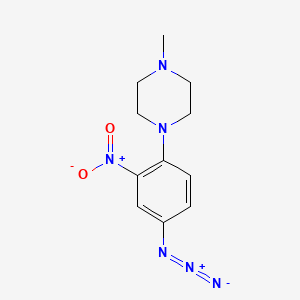
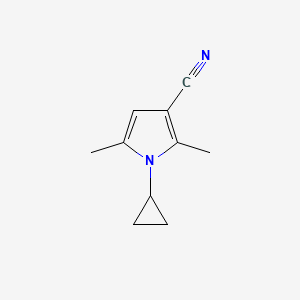
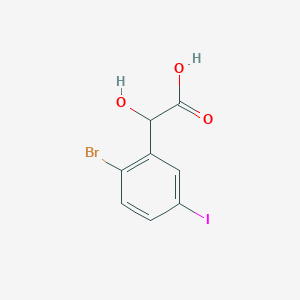
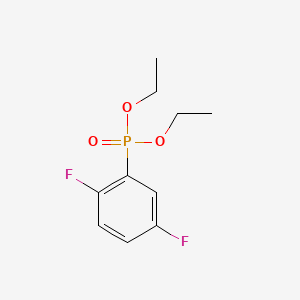
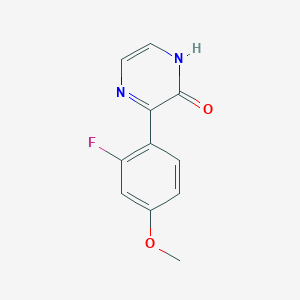
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
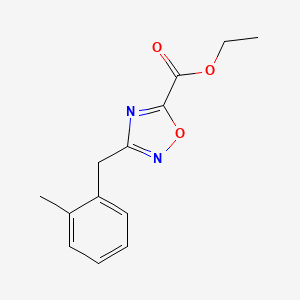
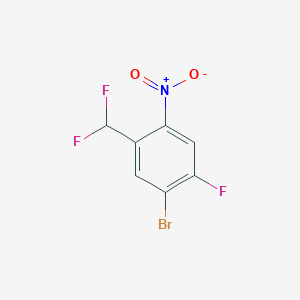
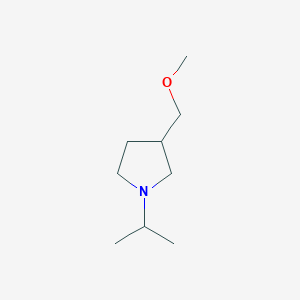
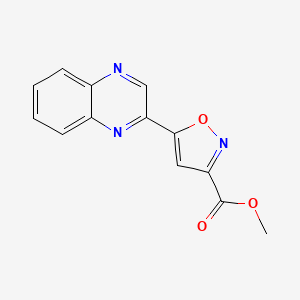
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)
